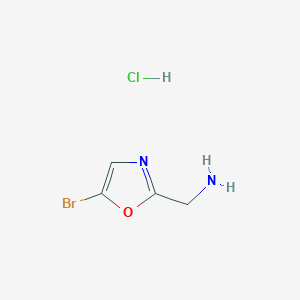

(5-Bromooxazol-2-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13543287

Molecular Formula: C4H6BrClN2O

Molecular Weight: 213.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6BrClN2O |

|---|---|

| Molecular Weight | 213.46 g/mol |

| IUPAC Name | (5-bromo-1,3-oxazol-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C4H5BrN2O.ClH/c5-3-2-7-4(1-6)8-3;/h2H,1,6H2;1H |

| Standard InChI Key | TZXAJIWTOPMMNY-UHFFFAOYSA-N |

| SMILES | C1=C(OC(=N1)CN)Br.Cl |

| Canonical SMILES | C1=C(OC(=N1)CN)Br.Cl |

Introduction

Structural and Chemical Characteristics

The molecular formula of (5-bromooxazol-2-yl)methanamine hydrochloride is C₄H₆BrClN₂O, with a molecular weight of 213.46 g/mol. Its IUPAC name, (5-bromo-1,3-oxazol-2-yl)methanamine; hydrochloride, reflects the substitution pattern: a bromine atom at the 5-position of the oxazole ring and a methanamine group at the 2-position, stabilized as a hydrochloride salt. The compound’s structure is confirmed by spectroscopic data, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Key Structural Features:

-

Oxazole Core: A five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

-

Bromine Substituent: Enhances electrophilic reactivity and influences binding interactions in biological systems.

-

Methanamine Group: Provides a primary amine functional group for further derivatization.

The SMILES notation (C1=C(OC(=N1)CN)Br.Cl) and InChIKey (TZXAJIWTOPMMNY-UHFFFAOYSA-N) are critical for database searches and computational modeling.

Synthetic Methodologies

Bromination and Functionalization

Biological Activities and Applications

Table 1: Antiproliferative Activity of Selected Analogs

| Compound | Cell Line (IC₅₀, µM) | Target Pathway | Reference |

|---|---|---|---|

| CIDD-0067106 | MDA-MB-453 (0.8) | mTORC1 | |

| Analog 20 | HCC1806 (1.2) | PI3K/AKT |

Antimicrobial Properties

Preliminary studies suggest moderate activity against Gram-positive bacteria (MIC = 50 µg/mL), though further optimization is required for clinical relevance.

Industrial and Research Applications

Medicinal Chemistry

The scaffold is utilized to develop kinase inhibitors and antibiotic adjuvants. Its amine group facilitates conjugation with fluorescent tags for cellular imaging.

Organic Synthesis

Serves as a precursor for Suzuki-Miyaura cross-coupling reactions, enabling access to complex heterocycles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume